molecular formula C19H25N3O2S2 B285482 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide

Numéro de catalogue B285482
Poids moléculaire: 391.6 g/mol
Clé InChI: BGFOWZXZONVQOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of selective inhibitors of BTK (Bruton's tyrosine kinase) and is currently being studied for its potential in treating various diseases.

Mécanisme D'action

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide selectively binds to BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote the survival and proliferation of B-cells. This ultimately leads to the death of the malignant B-cells and the suppression of the immune response in autoimmune and inflammatory disorders.
Biochemical and Physiological Effects:
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide has been shown to induce apoptosis (programmed cell death) in B-cells, inhibit the production of cytokines (inflammatory molecules), and reduce the activation of immune cells. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide in lab experiments include its selectivity for BTK, its favorable pharmacokinetic profile, and its potential for treating various diseases. However, its limitations include the need for further studies to determine its safety and efficacy in humans, as well as the potential for off-target effects.

Orientations Futures

There are several potential future directions for the research and development of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide. These include:
1. Investigating its potential in combination therapy with other drugs for the treatment of B-cell malignancies and autoimmune diseases.
2. Studying its effects on other immune cells and signaling pathways.
3. Developing more potent and selective BTK inhibitors based on the structure of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide.
4. Conducting clinical trials to determine its safety and efficacy in humans.
In conclusion, 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide is a promising chemical compound that has shown potential in the treatment of various diseases. Its selective inhibition of BTK makes it a potential therapeutic target for diseases that involve aberrant B-cell signaling. Further research is needed to determine its safety and efficacy in humans and to explore its potential in combination therapy with other drugs.

Méthodes De Synthèse

The synthesis of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide involves a multi-step process that starts with the reaction of 4-tert-butyl-2-bromoacetic acid with thioamide to form 4-tert-butyl-1,3-thiazole-2-carboxylic acid. This is followed by the reaction of the acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(4-morpholinyl)aniline to form the final product, 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide.

Applications De Recherche Scientifique

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide has shown promising results in the treatment of various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has been found to selectively inhibit BTK, which plays a crucial role in the development and survival of B-cells. This makes it a potential therapeutic target for diseases that involve aberrant B-cell signaling.

Propriétés

Formule moléculaire

C19H25N3O2S2

Poids moléculaire

391.6 g/mol

Nom IUPAC

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(2-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C19H25N3O2S2/c1-19(2,3)16-12-25-18(21-16)26-13-17(23)20-14-6-4-5-7-15(14)22-8-10-24-11-9-22/h4-7,12H,8-11,13H2,1-3H3,(H,20,23)

Clé InChI

BGFOWZXZONVQOD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=CC=C2N3CCOCC3

SMILES canonique

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=CC=C2N3CCOCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.